molecular formula C15H25N3O5S2 B2466171 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N,N-DIMETHYLPROPANAMIDE CAS No. 881937-06-0

3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N,N-DIMETHYLPROPANAMIDE

Cat. No.: B2466171
CAS No.: 881937-06-0
M. Wt: 391.5
InChI Key: JXNMBLAIZHOQKG-UHFFFAOYSA-N
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Description

3-[2,4-Dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide is a complex organic compound that features a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes:

    Batch processing: Where the reactions are carried out in large batches to maximize yield.

    Continuous flow reactors: These are used to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2,4-Dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted sulfonamides: From nucleophilic substitution reactions.

Scientific Research Applications

3-[2,4-Dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.

    Biological Research: Used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Protein Interactions: It may interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5S2/c1-11-9-12(2)14(10-13(11)18(5)24(6,20)21)25(22,23)16-8-7-15(19)17(3)4/h9-10,16H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNMBLAIZHOQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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